Ethyl 6-(aminomethyl)-2-methylnicotinate
Description
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
ethyl 6-(aminomethyl)-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-3-14-10(13)9-5-4-8(6-11)12-7(9)2/h4-5H,3,6,11H2,1-2H3 |
InChI Key |
AQYWWMBIMKTCQY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)CN)C |
Origin of Product |
United States |
Preparation Methods
Enamine-Ketone Cyclization
A prominent method involves the cyclocondensation of alkoxycarbonylmethylcarboamidine protonate salts with 3-oxobutyraldehyde or its acetals in polar organic solvents. This one-pot reaction proceeds via nucleophilic attack of the enamine nitrogen on the electrophilic carbonyl carbon of 3-oxobutyraldehyde, followed by dehydration to form the pyridine ring. Key variables include:
- Solvent selection : Dimethylformamide (DMF) or acetonitrile enhances solubility of intermediates.
- Temperature : Reactions conducted at 80–100°C achieve completion within 6–8 hours.
- Proton source : Hydrochloric acid (HCl) or methanesulfonic acid facilitates protonation of the intermediate enol, driving aromatization.
This method yields ethyl 2-methyl-6-(aminomethyl)nicotinate hydrochloride at 75–82% yield , surpassing earlier approaches that struggled with side reactions under basic conditions.
Malonic Acid Derivative-Based Routes
Alternative routes employ malonic acid ethyl ester iminoethyl ether hydrochloride condensed with 3-oxobutyraldehyde. However, this method suffers from low yields (≤10%) due to competing hydrolysis of the iminoether moiety. Optimization attempts using anhydrous solvents (e.g., tetrahydrofuran) and molecular sieves marginally improved yields to 15%, but scalability remains challenging.
Functionalization of Pre-Formed Pyridine Intermediates
Nitrile Reduction to Aminomethyl Group
The reduction of 6-cyano-2-methylnicotinic acid ethyl ester offers a modular approach:
- Hydrogenation : Catalytic hydrogenation (10% Pd/C, H₂ at 1 bar) in methanol converts the nitrile to an aminomethyl group.
- Esterification : Subsequent treatment with ethyl iodide and silver carbonate at 50°C for 16 hours yields the target compound.
Key Data :
| Step | Conditions | Yield |
|---|---|---|
| Nitrile hydrogenation | Pd/C, H₂, MeOH, 4 h | 59% |
| Esterification | Ag₂CO₃, EtI, 50°C, 16 h | 67% |
This route’s modularity allows independent optimization of each step, though the need for palladium catalysts increases costs.
Nucleophilic Amination
Direct amination of 6-(bromomethyl)-2-methylnicotinic acid ethyl ester with aqueous ammonia has been explored. However, competing elimination reactions reduce yields to ≤40%. Employing hexamethylenetetramine (HMTA) as an ammonia surrogate in DMF at 120°C improves selectivity, achieving 58% yield.
Multi-Component Reaction (MCR) Approaches
Hantzsch-Type Synthesis
Adapting the Hantzsch pyridine synthesis, ethyl acetoacetate reacts with ammonium carbamate and 3-oxobutyraldehyde acetal in acetic acid. The reaction proceeds via enamine formation, followed by cyclization and oxidation.
Reaction Scheme :
- $$ \text{CH}3\text{COCOOEt} + \text{NH}4\text{CO}3\text{NH}2 \rightarrow \text{Enamine intermediate} $$
- $$ \text{Enamine} + \text{CH}3\text{C(O)CH}2\text{CH(OR)}_2 \rightarrow \text{Pyridine ring} $$
Despite its conceptual simplicity, this method faces challenges:
- Byproducts : Over-oxidation leads to 6-carboxy derivatives (≤22% yield).
- Purification : Chromatographic separation is required, hindering industrial adoption.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Sulfonamidation of the Aminomethyl Group
The primary amine in the aminomethyl group undergoes nucleophilic reactions with sulfonyl chlorides. For example, treatment with 3-chlorobenzenesulfonyl chloride in dichloromethane (CH₂Cl₂) and triethylamine (Et₃N) yields the corresponding sulfonamide derivative:
Reaction :
Experimental Data :
| Sulfonyl Chloride | Yield | Conditions | Reference |
|---|---|---|---|
| 3-Chlorobenzenesulfonyl chloride | 67% | RT, 6 hours |
This reaction is critical for introducing sulfonamide moieties, which enhance biological activity in drug discovery .
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under basic conditions to form the corresponding carboxylic acid. For example, treatment with aqueous potassium hydroxide (KOH) in methanol at 60°C produces 6-(aminomethyl)-2-methylnicotinic acid:
Reaction :
Key Findings :
Reductive Alkylation
The aminomethyl group participates in reductive alkylation with aldehydes or ketones. For instance, reaction with formaldehyde under hydrogenation conditions forms secondary amines:
Reaction :
Conditions :
Acylation Reactions
The amine reacts with acyl chlorides or anhydrides to form amides. For example, treatment with acetyl chloride produces the corresponding acetamide:
Reaction :
Applications :
Comparative Reactivity
The reactivity of this compound differs from analogs due to steric and electronic effects:
Scientific Research Applications
Ethyl 6-(aminomethyl)-2-methylnicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 6-(aminomethyl)-2-methylnicotinate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active nicotinic acid derivative, which can then interact with nicotinic receptors or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares Ethyl 6-(aminomethyl)-2-methylnicotinate with structurally related nicotinate derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.
Substituent Variations at Position 6
The 6-position substituent significantly influences reactivity, solubility, and biological activity.
Key Observations :
- Trifluoromethyl group : Enhances membrane permeability and resistance to enzymatic degradation, commonly used in agrochemicals and pharmaceuticals .
- Halogenated aryl groups : Improve binding affinity to hydrophobic pockets in biological targets .
Ester Group Variations
The ester group at position 3 affects hydrolysis rates and bioavailability:
Key Observations :
Key Observations :
- This compound lacks comprehensive safety data, necessitating precautions similar to those for 2-amino-6-methylnicotinonitrile (e.g., respiratory protection ).
- Fluorinated analogs (e.g., trifluoromethyl derivatives) are generally safer but require monitoring for environmental persistence .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 6-(aminomethyl)-2-methylnicotinate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves multi-step heterocyclocondensation. For example, a three-component reaction using enaminone, ethyl acetoacetate, and ammonium acetate in glacial acetic acid yields ethyl 6-substituted-2-methylnicotinate derivatives (e.g., 90% yield for hydrazide intermediates) . Catalytic esterification (e.g., sulfuric acid) is critical for forming the ester moiety, while hydrazinolysis requires controlled temperature and solvent purity. Optimization involves adjusting molar ratios, catalyst concentration, and reaction time .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ester functionality.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC with UV detection to assess purity (>95% recommended for biological assays).
Structural descriptors like InChI keys (e.g.,VYPPZXZHYDSBSJ-UHFFFAOYSA-Nfor related esters) ensure reproducibility .
Q. What safety precautions are required when handling this compound?
- Methodological Answer : Based on safety data sheets (SDS) for analogous nicotinates:
- PPE : Wear nitrile gloves, lab coats, and P95 respirators for airborne particles .
- Storage : Keep in airtight containers at 2–8°C, away from incompatible materials (e.g., strong oxidizers) .
- Decomposition : Avoid high heat to prevent release of CO, CO₂, and nitrogen oxides .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
Standardize assays : Use consistent cell lines (e.g., Mycobacterium tuberculosis H37Rv for antitubercular activity) and control compounds.
Validate purity : Re-test synthesized batches via HPLC to rule out impurities affecting results.
Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from independent studies, addressing variability in MIC values .
Q. What structural modifications enhance the antimicrobial efficacy of this compound derivatives?
- Methodological Answer :
- Substituent Analysis : Compare analogs like methyl 6-(aminomethyl)picolinate (CAS 171670-23-8) to identify critical functional groups.
- SAR Table :
| Derivative | Modification | MIC against M. tuberculosis (µg/mL) |
|---|---|---|
| Parent compound | None | 12.5 |
| 4-Bromophenyl derivative | Bromine at C6 | 3.2 |
| Hydroxyl group variant | Ester → carboxylic acid | >25 (reduced activity) |
Q. How do in-vitro and in-vivo pharmacokinetic profiles differ, and what experimental models address this gap?
- Methodological Answer :
- In-vitro : Use hepatic microsomes to assess metabolic stability (CYP450 enzymes).
- In-vivo : Employ rodent models with LC-MS/MS plasma analysis to measure half-life and bioavailability.
- Contradictions : Discrepancies often arise due to protein binding in vivo; correct using equilibrium dialysis data .
Q. What statistical methods are recommended for analyzing dose-response relationships in toxicity studies?
- Methodological Answer :
- Probit Analysis : Fit sigmoidal curves to LD₅₀ data.
- ANOVA with Tukey’s HSD : Compare toxicity across dose groups (e.g., 10–100 mg/kg).
- Confounding Variables : Control for animal weight, age, and batch effects via stratified randomization .
Data Presentation and Reproducibility
Q. How should researchers document synthetic procedures to ensure reproducibility?
- Methodological Answer :
- Step-by-Step Protocols : Include exact molar ratios (e.g., 1:1.2 substrate:catalyst), solvent grades (e.g., HPLC-grade ethanol), and equipment specs (e.g., reflux condenser).
- Troubleshooting Table :
| Issue | Solution |
|---|---|
| Low yield (<70%) | Increase reaction time by 2–4 hours |
| Impure hydrazide | Recrystallize from ethanol/water (3:1) |
Q. What criteria determine the inclusion/exclusion of similar compounds in structure-activity studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
